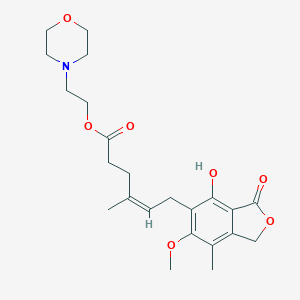

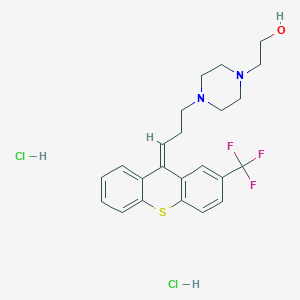

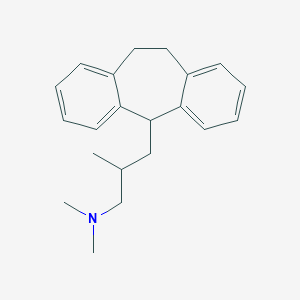

![molecular formula C15H22O4 B023822 [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxiran CAS No. 66722-57-4](/img/structure/B23822.png)

[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxiran

Übersicht

Beschreibung

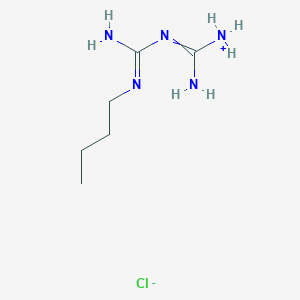

H-89 Dihydrochlorid ist ein potenter und selektiver Inhibitor der cyclischen AMP-abhängigen Proteinkinase A (PKA). Es wird in der wissenschaftlichen Forschung häufig eingesetzt, da es PKA mit einem IC50-Wert von 48 nM hemmen kann . Diese Verbindung zeigt auch milde inhibitorische Wirkungen auf andere Kinasen wie Proteinkinase G (PKG) und Proteinkinase C (PKC) .

Wissenschaftliche Forschungsanwendungen

H-89 dihydrochloride is extensively used in various fields of scientific research:

Chemistry: As a selective inhibitor of PKA, it is used to study kinase activity and signal transduction pathways.

Biology: It is employed in cell biology to investigate the role of PKA in cellular processes such as cell growth, differentiation, and apoptosis.

Medicine: H-89 dihydrochloride is used in pharmacological studies to explore potential therapeutic targets for diseases involving dysregulated PKA activity, such as cancer and cardiovascular diseases.

Industry: In the biotechnology industry, it is used in the development of kinase inhibitors and other therapeutic agents

Wirkmechanismus

Mode of Action

It is known that the compound is involved in the synthesis of bisoprolol fumarate, an important beta-blocker agent . The exact interaction of this compound with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

The compound is a key intermediate in the synthesis of bisoprolol fumarate . The synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol, a precursor to this compound, is influenced by three main parameters: 2-isopropoxy ethanol/4-hydroxybenzyl alcohol molar ratio, reaction time, and temperature

Pharmacokinetics

Its molecular weight is 26634 , which could influence its pharmacokinetic properties. The impact of these properties on the compound’s bioavailability is yet to be determined.

Result of Action

It is known that the compound is involved in the synthesis of bisoprolol fumarate, an important beta-blocker agent

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

H-89 Dihydrochlorid wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von Isochinolin-Derivaten mit Bromcinnamylamin beinhaltet. Die wichtigsten Schritte sind:

Bildung von Isochinolinsulfonamid: Die Reaktion von Isochinolin mit Sulfonylchlorid zur Bildung von Isochinolinsulfonamid.

Bromierung: Bromierung von Cinnamylamin zur Bildung von p-Bromcinnamylamin.

Kupplungsreaktion: Kupplung von Isochinolinsulfonamid mit p-Bromcinnamylamin zur Bildung von H-89.

Dihydrochloridbildung: Umwandlung von H-89 in seine Dihydrochloridsalzfom.

Industrielle Produktionsmethoden

Die industrielle Produktion von H-89 Dihydrochlorid folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise als lyophilisiertes Pulver erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

H-89 Dihydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Bromatoms und der Sulfonamidgruppe.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Diese Reaktionen beinhalten oft Nucleophile wie Amine oder Thiole unter milden Bedingungen.

Oxidation und Reduktion: H-89 Dihydrochlorid kann Oxidations- und Reduktionsreaktionen unterliegen, obwohl diese in seinen typischen Anwendungen weniger häufig vorkommen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind substituierte Isochinolinderivate und modifizierte Sulfonamide .

Wissenschaftliche Forschungsanwendungen

H-89 Dihydrochlorid wird in verschiedenen Bereichen der wissenschaftlichen Forschung umfassend eingesetzt:

Chemie: Als selektiver Inhibitor von PKA wird er verwendet, um die Kinaseaktivität und Signaltransduktionswege zu untersuchen.

Biologie: Es wird in der Zellbiologie eingesetzt, um die Rolle von PKA in zellulären Prozessen wie Zellwachstum, Differenzierung und Apoptose zu untersuchen.

Medizin: H-89 Dihydrochlorid wird in pharmakologischen Studien verwendet, um potenzielle therapeutische Ziele für Krankheiten zu erforschen, die eine dysregulierte PKA-Aktivität beinhalten, wie z. B. Krebs und Herzerkrankungen.

Industrie: In der Biotechnologiebranche wird es bei der Entwicklung von Kinaseinhibitoren und anderen therapeutischen Mitteln eingesetzt

Wirkmechanismus

H-89 Dihydrochlorid entfaltet seine Wirkung, indem es die ATP-Bindungsstelle an der katalytischen Untereinheit von PKA kompetitiv hemmt. Diese Hemmung verhindert die Phosphorylierung von PKA-Substraten und moduliert so verschiedene zelluläre Prozesse. Darüber hinaus kann H-89 Dihydrochlorid bei höheren Konzentrationen andere Kinasen hemmen und so mehrere Signalwege beeinflussen .

Analyse Chemischer Reaktionen

Types of Reactions

H-89 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the bromine atom and the sulfonamide group.

Common Reagents and Conditions

Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols under mild conditions.

Oxidation and Reduction: H-89 dihydrochloride can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Major Products

The major products formed from these reactions include substituted isoquinoline derivatives and modified sulfonamides .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

H-8: Ein weiteres Isochinolinsulfonamid-Derivat, weniger potent als H-89 bei der Hemmung von PKA.

Rp-cAMPS: Ein cyclisches AMP-Analogon, das PKA hemmt, indem es die cAMP-Bindung verhindert.

PKA-Inhibitorpeptid: Ein peptidbasierter Inhibitor, der speziell auf PKA abzielt.

Einzigartigkeit von H-89 Dihydrochlorid

H-89 Dihydrochlorid ist einzigartig aufgrund seiner hohen Selektivität und Potenz für die PKA-Hemmung. Es ist 30-mal potenter als H-8 und zeigt im Vergleich zu anderen PKA-Inhibitoren ein breiteres Spektrum der Kinasehemmung .

Eigenschaften

IUPAC Name |

2-[[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-12(2)17-8-7-16-9-13-3-5-14(6-4-13)18-10-15-11-19-15/h3-6,12,15H,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXODTOQINKROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCOCC1=CC=C(C=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568313 | |

| Record name | 2-{[4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66722-57-4 | |

| Record name | 2-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66722-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-[[2-(isopropoxy)ethoxy]methyl]phenoxy]-2,3-epoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFA9B358BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

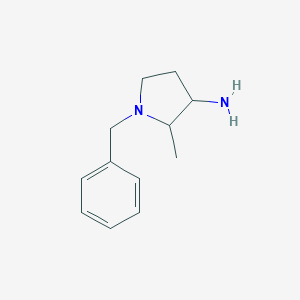

![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)

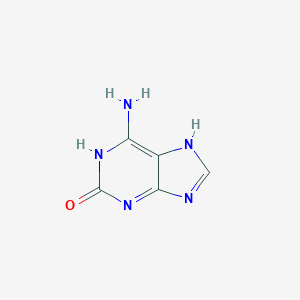

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)

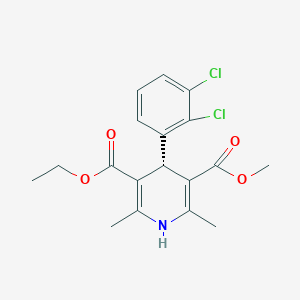

![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)